2,2-Diphenylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

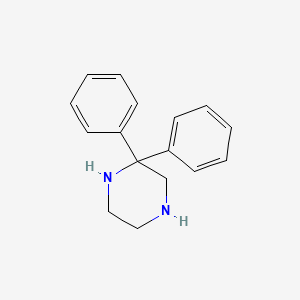

2,2-Diphenylpiperazine is an organic compound characterized by the presence of two phenyl groups attached to a piperazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylpiperazine typically involves the reaction of piperazine with benzophenone under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid or base. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, is also common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions: 2,2-Diphenylpiperazine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Substitution: Substitution reactions often involve the replacement of one of the phenyl groups with other functional groups, using reagents such as halogens or alk

Actividad Biológica

2,2-Diphenylpiperazine (DPP) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of DPP, focusing on its mechanisms of action, therapeutic potential, and recent findings from various studies.

Chemical Structure and Properties

This compound is characterized by its piperazine ring substituted with two phenyl groups at the 2-position. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity and ability to interact with various biological targets, making it a versatile scaffold for drug development.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DPP derivatives. For instance, novel diphenylpiperazine 1,2,3-triazole derivatives were synthesized and screened for antibacterial and antifungal activities. The results indicated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml .

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| 14b | Bacillus subtilis | 25 |

| 14b | Escherichia coli | 25 |

| 15b | Candida albicans | 50 |

2. Anticonvulsant Activity

DPP has also been investigated for its anticonvulsant properties. A series of DPP derivatives were evaluated in animal models for their efficacy in preventing seizures. Some compounds exhibited significant activity in maximal electroshock seizure tests, indicating potential as new antiepileptic drugs .

3. Monoamine Oxidase Inhibition

A notable area of research has focused on the inhibition of monoamine oxidase (MAO) enzymes by DPP derivatives. Studies have shown that certain hybrids display strong inhibitory activity against MAO-A and MAO-B, which are crucial in the metabolism of neurotransmitters such as serotonin and dopamine. For example, one compound demonstrated an IC50 value of 91 nM against MAO-A, suggesting its potential use in treating mood disorders .

| Compound | MAO-A IC50 (nM) | Selectivity Index |

|---|---|---|

| 8 | 91 | 19.55 |

| 7 | - | 31.02 |

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of DPP derivatives, researchers synthesized multiple compounds and tested them against clinical isolates of bacteria and fungi. The findings indicated that modifications to the DPP scaffold could enhance bioactivity, particularly against resistant strains .

Case Study: Neuroprotective Effects

Another investigation explored the neuroprotective effects of DPP derivatives in models of oxidative stress-induced neuronal damage. The results suggested that certain compounds could mitigate cell death in human neuroblastoma cells exposed to hydrogen peroxide, indicating potential applications in neurodegenerative diseases .

Aplicaciones Científicas De Investigación

Synthesis of 2,2-Diphenylpiperazine

The synthesis of DPP typically involves the reaction of piperazine with phenyl groups. Recent advancements have focused on improving the efficiency and yield of this synthesis. For instance, a method utilizing tris(2-chloroethyl) phosphate as an alkylating agent has been reported to achieve a high yield (90.86%) for DPP synthesis, followed by formylation to produce derivatives with enhanced properties .

Pharmacological Properties

DPP and its derivatives have been studied extensively for their pharmacological effects, particularly in the following areas:

2.1. Antidepressant Activity

DPP has shown potential as an antidepressant agent. Studies indicate that compounds derived from DPP can inhibit monoamine oxidase (MAO), an enzyme linked to the metabolism of neurotransmitters such as serotonin and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating depression .

2.2. Antimicrobial Activity

Recent research has synthesized diphenylpiperazine-based sulfanilamides that exhibit significant antimicrobial properties. These compounds were evaluated against various bacterial strains and demonstrated promising results, suggesting their potential use in developing new antibiotics .

2.3. Cancer Therapeutics

DPP derivatives have been investigated for their role in cancer treatment. For example, certain diphenylpiperazine compounds have been identified as inhibitors of replication protein A (RPA), which plays a critical role in DNA replication and repair processes in cancer cells. Inhibition of RPA can lead to reduced tumor growth in xenograft models .

3.1. MAO Inhibition Studies

A study involving the synthesis of new derivatives based on the diphenylpiperazine scaffold highlighted their effectiveness as MAO inhibitors through both in vitro and in silico evaluations. The findings suggest that modifications to the DPP structure can enhance its inhibitory activity against MAO enzymes .

3.2. Antimicrobial Evaluation

A series of diphenylpiperazine derivatives were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the DPP structure significantly improved antibacterial activity, paving the way for future drug development .

Summary Table of Applications

Propiedades

IUPAC Name |

2,2-diphenylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-3-7-14(8-4-1)16(13-17-11-12-18-16)15-9-5-2-6-10-15/h1-10,17-18H,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFFCTMZTVXROF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653099 |

Source

|

| Record name | 2,2-Diphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41353-93-9 |

Source

|

| Record name | 2,2-Diphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.